1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1, a methyl group at position 5, and a 2-oxo-2H-chromen-6-yl carboxamide moiety. This scaffold is of interest due to its structural similarity to bioactive compounds targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-12-19(22-23-24(12)15-4-3-5-16(11-15)27-2)20(26)21-14-7-8-17-13(10-14)6-9-18(25)28-17/h3-11H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOAOBODBGPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that incorporates a triazole moiety linked to a coumarin derivative. This structural combination has garnered interest due to the potential biological activities associated with both triazole and coumarin compounds, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a methoxyphenyl group, and a coumarin backbone, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism of action often involves:
- Induction of Apoptosis : Triazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : These compounds frequently cause cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to reduced proliferation rates.
For instance, a study reported that certain triazole-containing hybrids demonstrated IC50 values ranging from 0.8 to 34.46 µM against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin (IC50: 24.15 µM) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.
In vitro studies have shown that some triazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Antitrypanosomal Activity
Research into the antitrypanosomal effects of similar triazole compounds has revealed their potential against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated IC50 values significantly lower than those of standard treatments, indicating their effectiveness in reducing parasite load in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity against cancer cell lines.
- Triazole Linkage : The incorporation of the triazole moiety is essential for maintaining biological activity; modifications can lead to variations in potency.
A detailed SAR study indicated that specific modifications could improve selectivity and reduce toxicity towards non-cancerous cells .
Case Study 1: Anticancer Efficacy
In a comparative study involving various triazole derivatives, one compound exhibited an IC50 value of 27.89 µM against A549 cells while showing significantly lower cytotoxicity towards normal fibroblast cells (NIH/3T3), resulting in a selective index (SI) of 16.5. This suggests that the compound could provide therapeutic benefits with reduced side effects .
Case Study 2: Antimicrobial Properties
A series of synthesized triazole derivatives were tested for antibacterial activity against E. coli and S. aureus. One derivative showed MIC values as low as 8 µg/mL, comparable to traditional antibiotics, indicating its potential as an effective antimicrobial agent .
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Below are detailed findings from recent research.
Anticancer Activity
A significant area of application for this compound is its potential as an anticancer agent. Studies have shown that triazole derivatives exhibit promising cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide | A549 (Lung) | 75.99% |
| MDA-MB-231 (Breast) | 67.55% | |
| HCT116 (Colon) | 59.09% |
These findings suggest that the compound can inhibit the growth of cancer cells significantly, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole compounds are known to possess antifungal and antibacterial activities.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/ml |
| Escherichia coli | 15.0 µg/ml | |
| Candida albicans | 10.0 µg/ml |
The results indicate that this compound exhibits significant inhibitory effects against both bacterial and fungal strains .
Case Studies
Several case studies have highlighted the effectiveness of this compound in therapeutic applications:
-
Case Study on Anticancer Efficacy:
A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer . The study reported a decrease in cell proliferation markers and an increase in apoptosis indicators. -
Case Study on Antimicrobial Effects:
Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. It was found that the compound not only inhibited growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
Chemical Reactions Analysis
Key Reactions:
-
Nucleophilic Substitution : The triazole's N-atoms act as weak nucleophiles in SN2 reactions with alkyl halides. For example, alkylation at the N2 position occurs in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Electrophilic Aromatic Substitution : Limited reactivity observed due to electron-withdrawing carboxamide group; nitration requires fuming HNO3 at 0°C.
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Yield | Characterization (NMR/IR) | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | Chromen-6-amine + Triazole carboxylic acid | 78% | δ 6.8–7.5 (Ar-H), 1680 cm⁻¹ (C=O) | |
| 2M NaOH, EtOH, 3h | Sodium carboxylate + NH3(g) | 65% | δ 3.3–3.7 (CH3O), 1590 cm⁻¹ (COO⁻) |
Note: Hydrolysis rates depend on steric effects from the 3-methoxyphenyl group.
Photochemical Degradation
The chromen-2-one moiety renders the compound light-sensitive , leading to ring-opening under UV exposure (λ = 254 nm):
Proposed Pathway :
-
Chromenone undergoes [2+2] photocycloaddition with adjacent groups.
-
Triazole ring destabilizes, releasing N2 gas (traced via GC-MS).
Stability Data :
-
t1/2 in methanol : 48 h (ambient light) vs. 120 h (dark).
Methoxyphenyl Group Reactions
The 3-methoxy substituent participates in O-demethylation using BBr3 in CH2Cl2 (-20°C, 2h), yielding a phenolic derivative :
| Reagent | Product | Yield | Key Spectral Data | Source |
|---|---|---|---|---|
| BBr3 (1.2 eq) | 3-Hydroxyphenyl-triazole derivative | 62% | δ 9.8 (OH), 1615 cm⁻¹ (C-O) |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling is feasible at the chromenyl C3 position (unsubstituted in parent compound) :
| Conditions | Product | Yield | Characterization | Source |
|---|---|---|---|---|
| Pd(PPh3)4, K2CO3, PhB(OH)2, DMF, 90°C | 3-Phenylchromenyl-triazole carboxamide | 54% | δ 7.6–8.1 (Ph-H), MS: m/z 495 [M+H]+ |
Esterification/Amidation
The carboxamide can be converted to esters or secondary amides via activation with EDCl/HOBt :
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Ethanol, EDCl, DMAP | Ethyl triazole-4-carboxylate | 68% | δ 4.2 (CH2CH3), 1725 cm⁻¹ (C=O) | |
| Benzylamine, HATU | N-Benzyl triazole-4-carboxamide | 71% | δ 4.4 (NHCH2Ph), 1660 cm⁻¹ (C=O) |
Acid/Base Stability
-
Acidic Conditions (pH < 3) : Carboxamide protonation occurs (pKa ≈ 2.8), leading to precipitation.
-
Basic Conditions (pH > 10) : Chromenone lactone ring opens reversibly (confirmed by UV-Vis at 320 nm).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazole-carboxamide scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
Melting points and spectral data provide insights into stability and crystallinity:
Key Trends :
- Higher melting points correlate with increased halogen substitution (e.g., 3b and 3d vs. 3a), suggesting stronger intermolecular interactions.
- The target compound’s methoxy group may lower its melting point compared to chloro analogs, improving processability.
Q & A
Q. Methodological Answer :
Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify competing pathways .
Kinetic Modeling : Simulate reaction networks (e.g., using Kinetiscope) to predict byproduct formation under varying conditions .
In Silico Spectroscopy : Compare computed IR/NMR spectra of suspected byproducts with experimental data to confirm structures .
Example : DFT calculations revealed a hidden intermediate in a triazole reaction, explaining a 10% impurity observed in HPLC .
Advanced: What strategies validate the biological activity of this compound against cancer targets?
Q. Methodological Answer :
In Vitro Screening :
- Cytotoxicity Assays : Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Target Engagement : Perform fluorescence polarization assays to measure binding affinity to kinases (e.g., EGFR, PI3K) .
In Silico Docking : Predict binding modes to active sites using AutoDock Vina or Schrödinger Suite .
Mechanistic Studies : Conduct Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
Data Interpretation : Cross-validate computational predictions with experimental IC50 values to resolve false positives .
Advanced: How to design a study to investigate the compound’s stability under physiological conditions?
Q. Methodological Answer :
Forced Degradation : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via LC-MS .
Metabolic Stability : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated metabolites .
Long-Term Stability : Store the compound at 4°C, 25°C, and 40°C with 75% humidity; analyze purity monthly for 12 months .
Analytical Tools : Employ UPLC-QTOF for high-resolution mass tracking of degradation products .
Advanced: What mechanistic studies elucidate the role of the coumarin moiety in biological activity?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) : Synthesize analogs lacking the coumarin group or with modified substituents (e.g., 7-methoxy coumarin) and compare bioactivity .
Fluorescence Quenching : Use Förster resonance energy transfer (FRET) to study coumarin’s interaction with target proteins .
Molecular Dynamics (MD) : Simulate the compound-protein complex to assess coumarin’s contribution to binding entropy/enthalpy .
Case Study : Removing the coumarin moiety reduced anticancer activity by 60%, highlighting its critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
